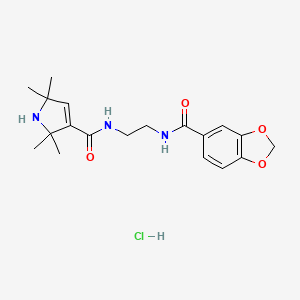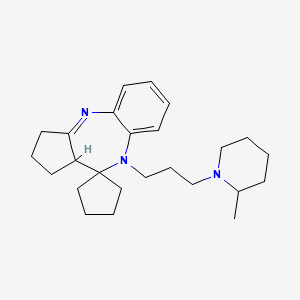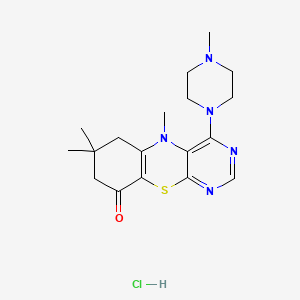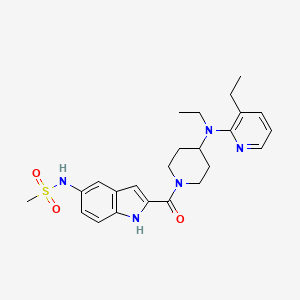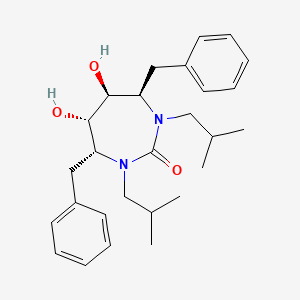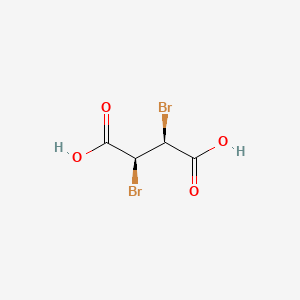
2,3-Dibromosuccinic acid, (2S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromosuccinic acid, (2S,3S)-: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its stereoisomerism, specifically the (2S,3S) configuration, which refers to the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves adding bromine to fumaric acid in the presence of a solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromosuccinic acid involves the following steps:
Mixing: Fumaric acid is dissolved in a water solution containing hydrogen bromide.
Bromination: Bromine is added to the solution while maintaining a controlled temperature and pressure.
Crystallization: The reaction mixture is cooled to precipitate the product, which is then filtered and dried to obtain pure 2,3-Dibromosuccinic acid.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibromosuccinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form succinic acid.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming fumaric acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Elimination: Heating the compound in the presence of a base like sodium hydroxide.
Major Products:
Substitution: Products like 2,3-dihydroxysuccinic acid.
Reduction: Succinic acid.
Elimination: Fumaric acid.
Aplicaciones Científicas De Investigación
2,3-Dibromosuccinic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of dicarboxylic acid derivatives.
Biology: Acts as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-Dibromosuccinic acid involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, reduction, and elimination reactions, leading to the formation of various products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparación Con Compuestos Similares
- 2,3-Dibromosuccinic acid, (2R,3R)-
- 2,3-Dibromosuccinic acid, meso-
- 2,3-Dibromosuccinic acid, (±)-
Comparison:
- 2,3-Dibromosuccinic acid, (2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed during chemical reactions.
- 2,3-Dibromosuccinic acid, (2R,3R)- has a different spatial arrangement of atoms, leading to different reactivity and product formation.
- 2,3-Dibromosuccinic acid, meso- is a stereoisomer with a plane of symmetry, making it less reactive in certain types of reactions.
- 2,3-Dibromosuccinic acid, (±)- is a racemic mixture containing equal amounts of (2S,3S) and (2R,3R) isomers, resulting in different chemical properties compared to the pure (2S,3S) form .
Propiedades
Número CAS |
916065-46-8 |
|---|---|
Fórmula molecular |
C4H4Br2O4 |
Peso molecular |
275.88 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
Clave InChI |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
SMILES isomérico |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
SMILES canónico |
C(C(C(=O)O)Br)(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


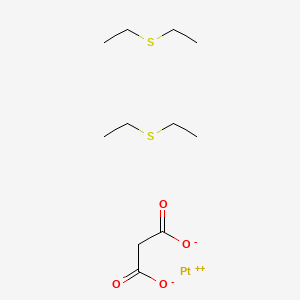
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![6-N,6-N-dipropyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine](/img/structure/B12713055.png)


